molecular formula C17H16FN3O3 B4930066 1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine

1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No. B4930066
M. Wt: 329.32 g/mol
InChI Key: XIWWFTZTOJYMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine is a compound that belongs to the family of piperazine derivatives. It has a molecular formula of C19H16FN3O3 and a molecular weight of 357.35 g/mol. This compound is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and enzymes involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are implicated in cancer metastasis.
Biochemical and Physiological Effects:
1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. Additionally, it has been shown to reduce oxidative stress and inflammation in the brain, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine in lab experiments is its potent and selective activity against cancer cells and neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine. One potential direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo use. Finally, the development of more efficient synthesis methods for this compound could facilitate its widespread use in scientific research.

Synthesis Methods

The synthesis of 1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine involves the reaction of 2-fluoro-4-nitroaniline with benzoyl chloride in the presence of piperazine. The reaction is carried out under acidic conditions and the resulting product is purified through a series of recrystallization steps.

Scientific Research Applications

1-benzoyl-4-(2-fluoro-4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-15-12-14(21(23)24)6-7-16(15)19-8-10-20(11-9-19)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWWFTZTOJYMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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